2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide is a chemical compound with a complex structure that includes a furan ring, a piperazine ring, and a methoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of α1-ARs. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with α1-ARs can potentially influence these conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By interacting with these receptors, the compound can potentially influence the contraction of smooth muscles in various parts of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves the reaction of 4-(furan-2-ylmethyl)piperazine with 3-methoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The reaction conditions would be optimized for scale-up, including temperature control, solvent recycling, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
- 4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone
Uniqueness
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-16-5-2-4-15(12-16)19-18(22)14-21-9-7-20(8-10-21)13-17-6-3-11-24-17/h2-6,11-12H,7-10,13-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEMJHKUTPILIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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